molecular formula C24H22F2N4S B2733189 1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea CAS No. 851970-52-0

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea

Cat. No.: B2733189
CAS No.: 851970-52-0
M. Wt: 436.52
InChI Key: QFLGMYPDWNSTDJ-UHFFFAOYSA-N
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Description

This compound is a thiourea derivative . It has a complex structure with multiple functional groups, including a 5-fluoro-2-methyl-1H-indol-3-yl group, a 3-fluorophenyl group, and a pyridin-2-ylmethyl group . The molecular formula is C24H22F2N4S, and it has an average mass of 436.522 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. The InChI string for this compound is InChI=1S/C24H22F2N4S/c1-16-21(22-14-19(26)4-7-23(22)28-16)10-13-30(15-17-8-11-27-12-9-17)24(31)29-20-5-2-18(25)3-6-20/h2-9,11-12,14,28H,10,13,15H2,1H3,(H,29,31) .

Scientific Research Applications

Synthesis and Characterization

  • Pyridine-Based Heterocycles : Research on the synthesis of new pyrido thieno pyrimidines and related heterocycles using thiourea derivatives showcases the diverse chemical reactions and potential applications in material science and pharmaceuticals. Such studies underscore the importance of thiourea compounds in developing heterocyclic chemistry and their potential utility in various scientific applications (El-Kashef et al., 2010).

  • Crystal Structure Analysis : The detailed examination of the crystal structures of substituted thiophenes indicates the importance of structural analysis in understanding the properties and potential applications of these compounds in pharmaceuticals and material science (Nagaraju et al., 2018).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activities : The synthesis and evaluation of new 1,2,4-triazoles starting from isonicotinic acid hydrazide for their antimicrobial activities highlight the potential of these compounds in developing new antimicrobial agents. Such research indicates the broader implications of thiourea derivatives in combating microbial resistance (Bayrak et al., 2009).

  • Antitumor Activities : The exploration of novel fluoro-substituted benzo[b]pyran compounds for their anti-lung cancer activity presents an example of how chemical compounds, including those related to thiourea, can be synthesized and evaluated for their potential in cancer therapy. This research underscores the importance of synthetic chemistry in discovering new therapeutic agents (Hammam et al., 2005).

Drug Design and Molecular Docking

  • Molecular Docking and DFT Studies : The synthesis, characterization, and molecular docking studies of thiourea derivatives for DNA binding and cytotoxicity provide insights into the molecular basis of their activity. These studies demonstrate the utility of computational methods in drug design and the potential of thiourea derivatives in therapeutic applications (Mushtaque et al., 2016).

Properties

IUPAC Name

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N4S/c1-16-21(22-14-18(26)8-9-23(22)28-16)10-12-30(15-20-6-2-3-11-27-20)24(31)29-19-7-4-5-17(25)13-19/h2-9,11,13-14,28H,10,12,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLGMYPDWNSTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CC=N3)C(=S)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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